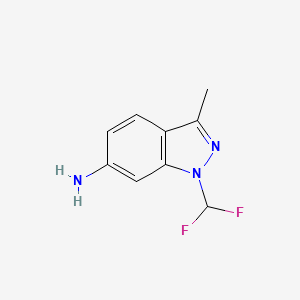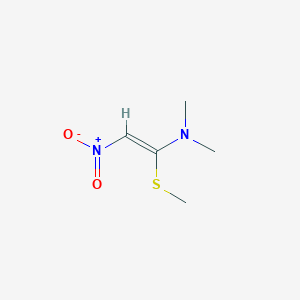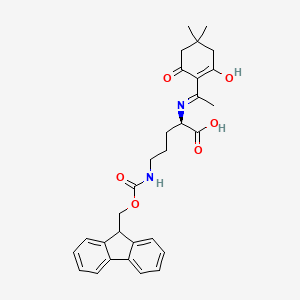
(R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dde-D-Orn(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and the Fmoc (9-Fluorenylmethyloxycarbonyl) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dde-D-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The Dde group is introduced to protect the amino group, while the Fmoc group is used to protect the side chain of ornithine. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of the desired functional groups.
Industrial Production Methods: Industrial production of Dde-D-Orn(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The industrial methods also incorporate purification steps such as crystallization and chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Dde-D-Orn(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions to expose the amino and carboxyl groups of ornithine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: The Dde group can be removed using hydrazine, while the Fmoc group is typically removed using piperidine in a suitable solvent such as dimethylformamide.
Coupling: Common reagents for peptide coupling include carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products: The major products formed from these reactions are peptides with specific sequences, where Dde-D-Orn(Fmoc)-OH serves as a building block.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dde-D-Orn(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of functional groups, facilitating the construction of complex peptide sequences.
Biology: In biological research, peptides synthesized using Dde-D-Orn(Fmoc)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: The compound is used in the development of peptide-based therapeutics. Peptides synthesized using Dde-D-Orn(Fmoc)-OH can be designed to target specific biological pathways, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, Dde-D-Orn(Fmoc)-OH is used in the production of peptide drugs. It is also used in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of Dde-D-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Dde and Fmoc groups protect specific functional groups during the synthesis process, preventing unwanted side reactions. The selective deprotection of these groups allows for the stepwise construction of peptide sequences. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
Vergleich Mit ähnlichen Verbindungen
Dde-D-Lys(Fmoc)-OH: Similar to Dde-D-Orn(Fmoc)-OH, but with lysine instead of ornithine.
Dde-D-Arg(Fmoc)-OH: Contains arginine instead of ornithine.
Dde-D-Asp(Fmoc)-OH: Contains aspartic acid instead of ornithine.
Uniqueness: Dde-D-Orn(Fmoc)-OH is unique due to the presence of the ornithine residue, which has a distinct side chain compared to other amino acids. This uniqueness allows for the synthesis of peptides with specific structural and functional properties that may not be achievable with other amino acids.
Eigenschaften
Molekularformel |
C30H34N2O6 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m1/s1 |
InChI-Schlüssel |
IOXWJOGKQWRDEE-XMMPIXPASA-N |
Isomerische SMILES |
CC(=N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Kanonische SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


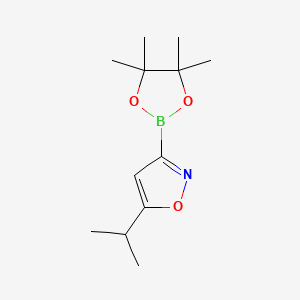
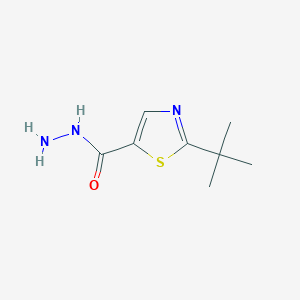
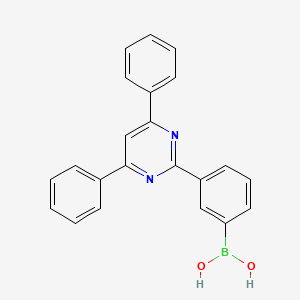
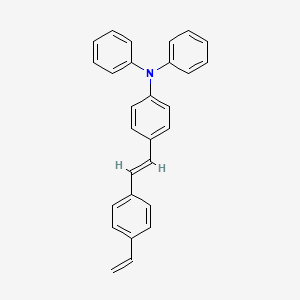
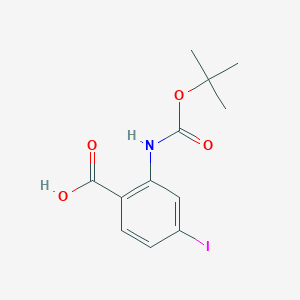
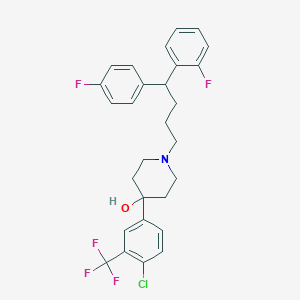
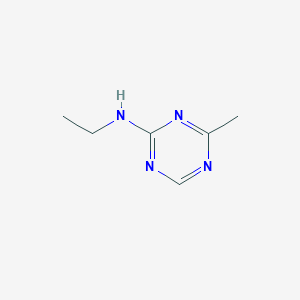
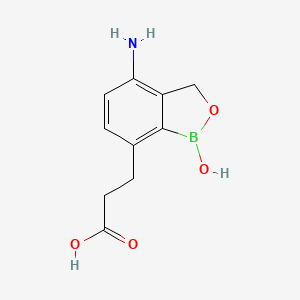
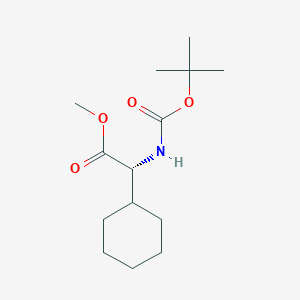
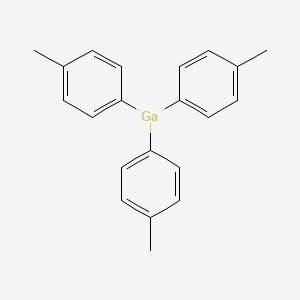
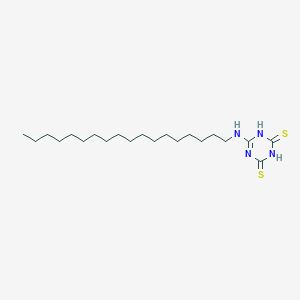
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
